molecular formula C9H11Cl2N B1588995 2-(3,5-Dichlorophenyl)propan-2-amine CAS No. 129960-45-8

2-(3,5-Dichlorophenyl)propan-2-amine

Cat. No. B1588995
Key on ui cas rn: 129960-45-8
M. Wt: 204.09 g/mol
InChI Key: AZEJGVWRTXUSHS-UHFFFAOYSA-N
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Patent
US05006157

Procedure details

A mixture of 1.16 g (5 mmol) of N-(3,5-dichloro,α,α-dimethylbenzyl)formamide and 8 ml of 2N hydrochloric acid was refluxed for 30 minute. After cooling, the reaction solution was alkalified with a sodium hydroxide aqueous solution and extracted with diethyl ether. The ether solution was washed with water, dried and then concentrated to obtain 1.0 g (yield: 98.0%) of the desired compound.
Name
N-(3,5-dichloro,α,α-dimethylbenzyl)formamide
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:11]=[C:12]([Cl:14])[CH:13]=1)[C:5]([NH:8]C=O)([CH3:7])[CH3:6].Cl.[OH-].[Na+]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:11]=[C:12]([Cl:14])[CH:13]=1)[C:5]([NH2:8])([CH3:6])[CH3:7] |f:2.3|

Inputs

Step One
Name
N-(3,5-dichloro,α,α-dimethylbenzyl)formamide
Quantity
1.16 g
Type
reactant
Smiles
ClC=1C=C(C(C)(C)NC=O)C=C(C1)Cl
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 minute
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The ether solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(C)(C)N)C=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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